molecular formula C12H10Br2O B3284504 1-Bromo-4-(2-bromoethoxy)naphthalene CAS No. 78635-29-7

1-Bromo-4-(2-bromoethoxy)naphthalene

Cat. No. B3284504
CAS RN: 78635-29-7
M. Wt: 330.01 g/mol
InChI Key: LEQRBFFCXRFKFX-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromoethoxy)naphthalene is an organic compound that is widely used in scientific research. It is a naphthalene derivative that is commonly used as a starting material for the synthesis of other organic compounds. The compound is also known by its chemical name, 2-(4-bromonaphthalen-1-yl) ethyl bromide, and has the molecular formula C12H9Br2O.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromoethoxy)naphthalene is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds. The compound is also known to undergo substitution reactions with various nucleophiles.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, the compound is known to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Bromo-4-(2-bromoethoxy)naphthalene in laboratory experiments is its versatility. The compound can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 1-Bromo-4-(2-bromoethoxy)naphthalene. One potential direction is the synthesis of new organic compounds using the compound as a starting material. Another potential direction is the study of the compound's mechanism of action and its interaction with nucleophiles. Additionally, the compound could be used in the development of new fluorescent dyes for use in biological imaging.

Scientific Research Applications

1-Bromo-4-(2-bromoethoxy)naphthalene is widely used in scientific research as a starting material for the synthesis of other organic compounds. The compound is used in the synthesis of various drugs, including antihistamines, antipsychotics, and antihypertensives. The compound is also used in the synthesis of fluorescent dyes and as a reagent in organic chemistry.

properties

IUPAC Name

1-bromo-4-(2-bromoethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQRBFFCXRFKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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